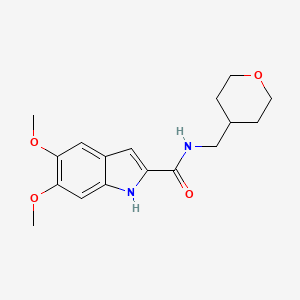
3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, which are then coupled together through various chemical reactions. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of 2-bromo-3-butyn-2-ol.
Formation of the Pyridine Ring: This can be synthesized via the Hantzsch pyridine synthesis.
Formation of the Thiazole Ring: This can be prepared using the Hantzsch thiazole synthesis.
Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazine with 1,3-diketones.
The final step involves the coupling of these rings through amide bond formation, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) can be employed.
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) can be used under mild conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- 3-(furan-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
What sets 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of ring systems, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11N5O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11N5O2S/c22-15(12-8-11(20-21-12)14-2-1-7-23-14)19-16-18-13(9-24-16)10-3-5-17-6-4-10/h1-9H,(H,20,21)(H,18,19,22) |
InChI Key |
PZFKQKAPIIPBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10983449.png)
![2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide](/img/structure/B10983453.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B10983457.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea](/img/structure/B10983464.png)

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide](/img/structure/B10983473.png)
![N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B10983476.png)
![N-[4-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10983484.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10983485.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983494.png)
![2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10983499.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide](/img/structure/B10983524.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B10983525.png)
